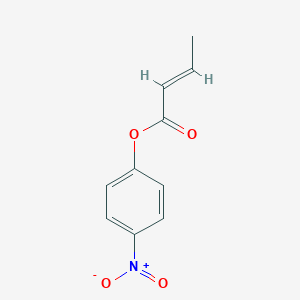
2-Butenoic acid, 4-nitrophenyl ester, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenoic acid, 4-nitrophenyl ester, (E)- is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. This compound is commonly used in organic synthesis and has been studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-Butenoic acid, 4-nitrophenyl ester, (E)- is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines to form covalent adducts. This mechanism has been studied in the context of drug development and has shown promising results.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Butenoic acid, 4-nitrophenyl ester, (E)- has a number of biochemical and physiological effects. These include inhibition of various enzymes such as acetylcholinesterase and butyrylcholinesterase, as well as activation of the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Butenoic acid, 4-nitrophenyl ester, (E)- in lab experiments is its high reactivity, which makes it a useful reagent for organic synthesis. However, its reactivity also presents a limitation, as it can react with other compounds in the reaction mixture, leading to unwanted side reactions.
Orientations Futures
There are a number of future directions for research on 2-Butenoic acid, 4-nitrophenyl ester, (E)-. Some potential areas of study include its use in drug development, its potential as a diagnostic tool, and its role in the regulation of oxidative stress. Additionally, further research is needed to fully understand its mechanism of action and to develop methods for controlling its reactivity in lab experiments.
Méthodes De Synthèse
The synthesis of 2-Butenoic acid, 4-nitrophenyl ester, (E)- involves the reaction of 4-nitrophenol with acryloyl chloride in the presence of a base catalyst. The resulting compound is a yellow crystalline solid with a melting point of 80-82°C.
Applications De Recherche Scientifique
2-Butenoic acid, 4-nitrophenyl ester, (E)- has been used in scientific research for a variety of applications. One of the most common uses is in organic synthesis, where it is used as a reagent in the preparation of various compounds. This compound has also been studied for its potential use in the development of new drugs and therapeutic agents.
Propriétés
Numéro CAS |
14617-88-0 |
|---|---|
Nom du produit |
2-Butenoic acid, 4-nitrophenyl ester, (E)- |
Formule moléculaire |
C10H9NO4 |
Poids moléculaire |
207.18 g/mol |
Nom IUPAC |
(4-nitrophenyl) (E)-but-2-enoate |
InChI |
InChI=1S/C10H9NO4/c1-2-3-10(12)15-9-6-4-8(5-7-9)11(13)14/h2-7H,1H3/b3-2+ |
Clé InChI |
DKEFLVTVKNEDSR-NSCUHMNNSA-N |
SMILES isomérique |
C/C=C/C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES |
CC=CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CC=CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Synonymes |
(E)-2-Butenoic acid 4-nitrophenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



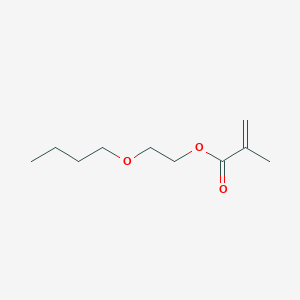
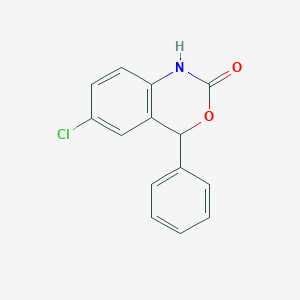
![Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)](/img/structure/B81686.png)
![methyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B81687.png)
![N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81688.png)
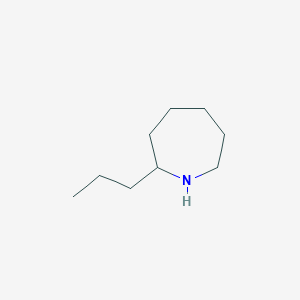
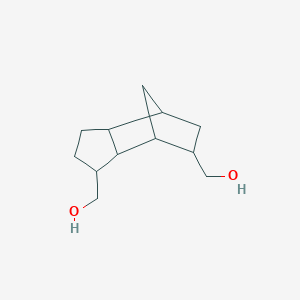
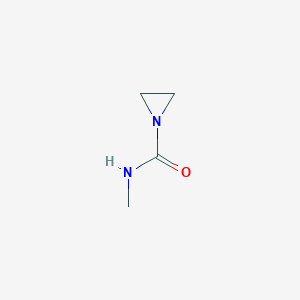
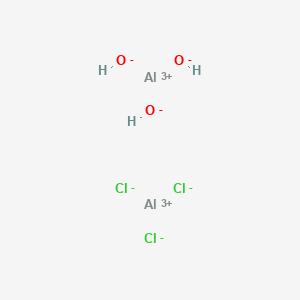
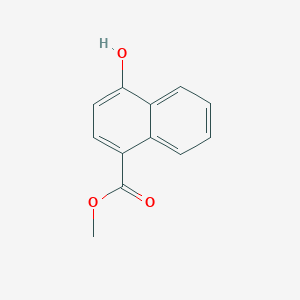
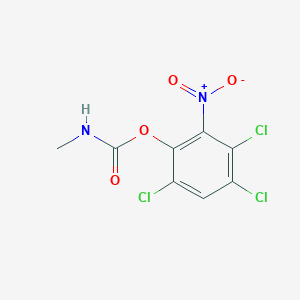
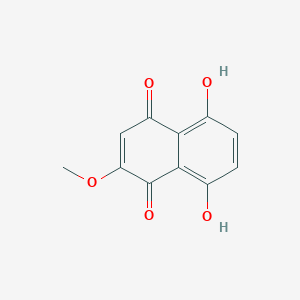
![6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B81704.png)
![2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B81708.png)